Urea, 1,1'-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)-
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Overview
Description
Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- is a synthetic organic compound with the molecular formula C₁₆H₁₀Cl₆N₄O₂. It is characterized by the presence of two 2,4,5-trichlorophenyl groups connected by a vinylene bridge and linked to urea moieties. This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- typically involves the reaction of 2,4,5-trichloroaniline with phosgene to form 2,4,5-trichlorophenyl isocyanate. This intermediate is then reacted with ethylenediamine to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxides and chlorinated by-products.
Reduction: Formation of amines and dechlorinated products.
Substitution: Formation of hydroxylated derivatives and other substituted products.
Scientific Research Applications
Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Urea, 1,1’-vinylenebis(3-(2,4-dichlorophenyl)-, (E)-: Similar structure but with fewer chlorine atoms, leading to different chemical properties.
Urea, 1,1’-vinylenebis(3-(2,4,6-trichlorophenyl)-, (E)-: Similar structure but with an additional chlorine atom, affecting its reactivity and applications.
Uniqueness
Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- is unique due to the specific positioning of chlorine atoms on the phenyl rings, which influences its chemical reactivity and biological activity. This distinct structure makes it valuable for specific applications in research and industry .
Properties
CAS No. |
25524-59-8 |
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Molecular Formula |
C16H10Cl6N4O2 |
Molecular Weight |
503.0 g/mol |
IUPAC Name |
1-(2,4,5-trichlorophenyl)-3-[(E)-2-[(2,4,5-trichlorophenyl)carbamoylamino]ethenyl]urea |
InChI |
InChI=1S/C16H10Cl6N4O2/c17-7-3-11(21)13(5-9(7)19)25-15(27)23-1-2-24-16(28)26-14-6-10(20)8(18)4-12(14)22/h1-6H,(H2,23,25,27)(H2,24,26,28)/b2-1+ |
InChI Key |
NBVNVGOBQLGRKY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)N/C=C/NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)NC=CNC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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